N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

Catalog No.
S6865214
CAS No.
313966-56-2
M.F
C16H11FN2O2
M. Wt
282.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxami...

CAS Number

313966-56-2

Product Name

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide

IUPAC Name

N-(3-fluorophenyl)-2-iminochromene-3-carboxamide

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

InChI

InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20)

InChI Key

UMDHSZZXASPFJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F

solubility

= [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F
  • Heterocyclic Chemistry

    N-(3-F)-2-imino-chromene-3-carboxamide belongs to a class of compounds called chromenes. Chromenes are a type of heterocyclic molecule, meaning they contain a ring structure with atoms of different elements. Research in heterocyclic chemistry explores the synthesis, properties, and applications of these molecules. Studies have shown that chromenes can exhibit various biological activities []. N-(3-F)-2-imino-chromene-3-carboxamide could be a target molecule for further investigation in this field.

  • Medicinal Chemistry

    Due to the presence of the chromene ring and the functional groups attached to it, N-(3-F)-2-imino-chromene-3-carboxamide might hold potential for medicinal chemistry research. Scientists are constantly searching for new chemical entities with therapeutic properties. Chromenes have been reported to possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Investigating N-(3-F)-2-imino-chromene-3-carboxamide could involve synthesizing the compound and testing it for such activities.

  • Material Science

    Nitrogen-containing heterocyclic compounds can have interesting properties that make them useful in material science applications. For instance, some heterocycles can be used as organic semiconductors or fluorescent materials []. The specific properties of N-(3-F)-2-imino-chromene-3-carboxamide would need to be explored to determine its potential applications in this field.

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound categorized as a chromene derivative. Chromenes are heterocyclic compounds characterized by a benzopyran structure, which consists of a benzene ring fused to a pyran ring. This specific compound features a 3-fluorophenyl substituent and an imino group, contributing to its unique chemical properties and potential biological activities. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: The compound can be oxidized to produce corresponding quinone derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert the imino group into an amine group, potentially altering its reactivity and biological properties.
  • Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Research has indicated that N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide possesses several biological activities. These include:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects: The compound has been explored for its potential to modulate inflammatory pathways, which could have therapeutic implications in treating inflammatory diseases.
  • Antimicrobial Activity: There is evidence suggesting that chromene derivatives can exhibit antibacterial and antifungal properties, warranting exploration in infectious disease contexts.

The synthesis of N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluoroaniline and 3-formylchromone.
  • Reaction Conditions: These reactants are combined in an organic solvent (commonly ethanol or methanol) under reflux conditions, often using a catalyst to facilitate the reaction.
  • Purification: After the reaction completes, the product is purified using recrystallization or column chromatography to achieve high purity levels.

Industrial Production Methods

For large-scale production, methods may include batch or continuous flow processes utilizing automated reactors. Optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and ensuring product consistency.

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide has diverse applications across various fields:

  • Medicinal Chemistry: Potential development as an anticancer or anti-inflammatory agent.
  • Material Science: Investigated for use in organic semiconductors and fluorescent materials due to its unique structural properties.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

The interaction studies of N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide focus on its binding affinity towards specific enzymes or receptors. These studies aim to elucidate its mechanism of action, which may involve inhibition of key biochemical pathways relevant to disease states. The fluorophenyl group enhances binding interactions due to increased hydrophobicity and potential π-stacking interactions with aromatic residues in target proteins.

N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide can be compared with several similar compounds:

Compound NameStructureUnique Features
N-(3-fluorophenyl)thioureaContains fluorophenyl but lacks the chromene coreDifferent core structure affects biological activity
3-fluoroamphetamineContains fluorophenyl but belongs to the amphetamine classDifferent pharmacological profile due to amphetamine structure
N-(3-fluorophenyl)-N’-(2-thiazolyl)ureaShares fluorophenyl group but features a thiazole functional groupDifferent functional properties affecting reactivity

Uniqueness

The uniqueness of N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide lies in its combination of the chromene core structure with the 3-fluorophenyl substituent. This specific arrangement imparts distinct chemical properties and potential biological activities not commonly found in other compounds within similar classes.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.08045576 g/mol

Monoisotopic Mass

282.08045576 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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